molecular formula C10H12ClN3 B11123092 2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine

2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine

Cat. No.: B11123092
M. Wt: 209.67 g/mol
InChI Key: LYBSBRJIPSAKMQ-UHFFFAOYSA-N
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Description

2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene The compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 1st position, and an ethanamine group at the 2nd position of the benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-nitroaniline with methylamine, followed by reduction and cyclization to form the benzimidazole ring. The reaction conditions often include the use of reducing agents such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.

    Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The presence of the chlorine and methyl groups enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the methyl group increases its lipophilicity, potentially improving its bioavailability .

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

2-(5-chloro-1-methylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C10H12ClN3/c1-14-9-3-2-7(11)6-8(9)13-10(14)4-5-12/h2-3,6H,4-5,12H2,1H3

InChI Key

LYBSBRJIPSAKMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1CCN

Origin of Product

United States

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